

In-Depth Technical Guide: Potential Hazards and Toxicity of Triethyl Amine (TEA) Exposure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triethyl Amine

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Executive Summary

Triethyl Amine (TEA), a widely utilized aliphatic amine in industrial and laboratory settings, presents a spectrum of potential health hazards primarily associated with its corrosive and irritant properties. This technical guide provides a comprehensive overview of the toxicological profile of TEA, with a focus on data relevant to research, scientific, and drug development professionals. Acute exposure predominantly affects the eyes and respiratory tract, causing irritation, corneal edema, and respiratory distress. Chronic exposure can lead to persistent ocular and respiratory issues. While not classified as a carcinogen, and generally not mutagenic in bacterial assays, TEA's potent irritancy warrants stringent safety protocols. This document summarizes key toxicological data, outlines experimental methodologies for its assessment, and visually represents relevant workflows.

Physicochemical Properties and Toxicokinetics

Triethylamine (CASRN 121-44-8) is a colorless, volatile liquid with a strong, ammonia-like odor.
[1] It is miscible with water and most organic solvents. Due to its relatively high vapor pressure, inhalation is a primary route of occupational exposure.[1][2]

Upon inhalation, TEA is readily absorbed into the systemic circulation.[1] Human studies indicate that a significant portion of inhaled TEA is absorbed, with approximately 20% of the inhaled concentration being detected in exhaled air.[1] The majority of absorbed TEA is

excreted unchanged in the urine.[1] A smaller fraction, averaging around 24% in humans, is metabolized to triethylamine-N-oxide (TEAO).[1] The plasma and urinary half-lives of TEA are relatively short, on the order of 3 to 4 hours.[3]

Acute Toxicity

Acute exposure to TEA can lead to significant adverse effects, primarily through inhalation and dermal contact.

Inhalation Toxicity

In humans, acute inhalation of TEA vapor is characterized by irritation of the eyes, mucous membranes, and respiratory tract.[4] A hallmark symptom of acute ocular exposure is "blue haze" or "smoky vision," which is a manifestation of corneal edema and is typically reversible upon cessation of exposure.[4] At higher concentrations, respiratory irritation can lead to coughing, wheezing, and in severe cases, pulmonary edema.[2][3]

Animal studies have demonstrated dose-dependent acute inhalation toxicity. In a 2-week study, F344/N rats and B6C3F1/N mice were exposed to TEA concentrations ranging from 100 to 1,000 ppm for 6 hours/day, 5 days/week.[5] Mortality was observed in rats and mice at concentrations of 800 and 1,000 ppm.[5]

Dermal Toxicity

TEA is a potent skin irritant and can cause severe chemical burns upon direct contact.[6] It is readily absorbed through the skin, and systemic toxicity can occur following dermal exposure.[7] The dermal LD50 in rabbits has been reported to be 0.57 ml/kg.[7]

Ocular Toxicity

Direct contact with liquid TEA can cause severe eye burns and potentially permanent damage.[7] As mentioned, inhalation of TEA vapor is a well-documented cause of corneal edema.[8] Experimental exposure of human volunteers to TEA has shown that concentrations as low as 6.5 mg/m³ for 4 hours can cause blurred vision and a decrease in contrast sensitivity, with marked corneal epithelial edema observed at higher concentrations.[8] The mechanism is thought to be a direct action of TEA on the corneal epithelium.[2]

Chronic and Sub-chronic Toxicity

Long-term or repeated exposure to TEA can result in persistent health effects, primarily targeting the respiratory system and eyes.

A 3-month inhalation study in F344/N rats and B6C3F1/N mice exposed to TEA concentrations of 12.5, 25, 50, 100, or 200 ppm revealed the nose and eyes as the major target organs.^[5] In rats, the most sensitive indicator of exposure was respiratory epithelium hyperplasia in the nasal cavity, with a lowest-observed-effect level (LOEL) of 12.5 ppm.^[5] In mice, turbinate hyperostosis in the nasal cavity was the most sensitive endpoint, also with a LOEL of 12.5 ppm.^[5] At higher concentrations (≥ 25 ppm in rats, all exposure groups in mice), atrophy of the olfactory epithelium was observed.^[5] Corneal lesions were also noted in rats at 200 ppm.^[5]

Genetic and Reproductive Toxicity

Mutagenicity

Triethylamine has been evaluated for its mutagenic potential in various assays. It was not found to be mutagenic in *Salmonella typhimurium* strains TA98, TA100, TA1535, or TA1537, with or without metabolic activation, in the Ames test.^[5]

Carcinogenicity

There is currently no information available to classify triethylamine with respect to its potential carcinogenicity in humans or animals.^[4]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of TEA is limited.^[3] One three-generation study in rats administered TEA in their drinking water reported a slight reduction in the average body weight of the third-generation offspring as the only adverse effect.^[3]

Occupational Exposure Limits

Several regulatory and advisory bodies have established occupational exposure limits for triethylamine to protect workers from its adverse health effects.

| Agency | TWA | STEL | Notes |
|-------------|---------------------------------|---------------------------------|----------------------------|
| OSHA (PEL) | 25 ppm (100 mg/m ³) | - | Permissible Exposure Limit |
| NIOSH (REL) | 10 ppm (40 mg/m ³) | 15 ppm (60 mg/m ³) | Recommended Exposure Limit |
| ACGIH (TLV) | 1 ppm (4.1 mg/m ³) | 3 ppm (12.3 mg/m ³) | Threshold Limit Value |

Experimental Protocols

Acute Inhalation Toxicity (Based on NTP Technical Report TOX-78)

- Test System: Male and female F344/N rats and B6C3F1/N mice, approximately 6 weeks old at the start of the study.[\[9\]](#)
- Exposure: Whole-body inhalation exposure to triethylamine vapor for 6 hours per day, 5 days per week, for 2 weeks.[\[9\]](#)
- Concentrations: 0, 100, 200, 400, 800, or 1,000 ppm.[\[9\]](#)
- Observations: Daily monitoring for clinical signs of toxicity. Body weights are recorded prior to the study and at termination.[\[10\]](#)
- Pathology: Gross necropsy is performed on all animals. The heart, right kidney, liver, lung, right testis, and thymus are weighed. Histopathological examination is conducted on a comprehensive list of tissues.[\[9\]](#)

Ames Test for Mutagenicity

- Test System: Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537).
- Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from induced rat liver).

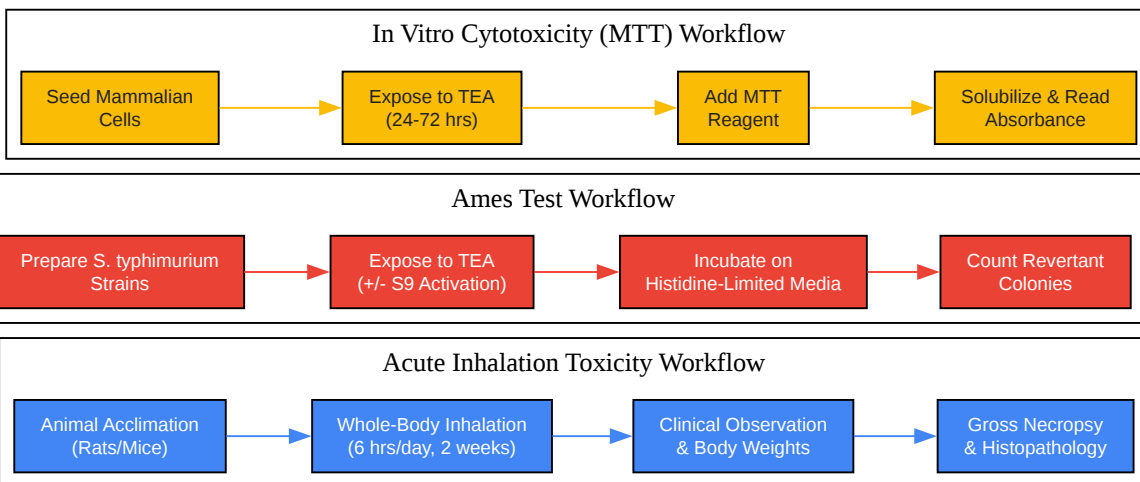
- Procedure: The tester strains are incubated with various concentrations of triethylamine in the presence of a minimal amount of histidine.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

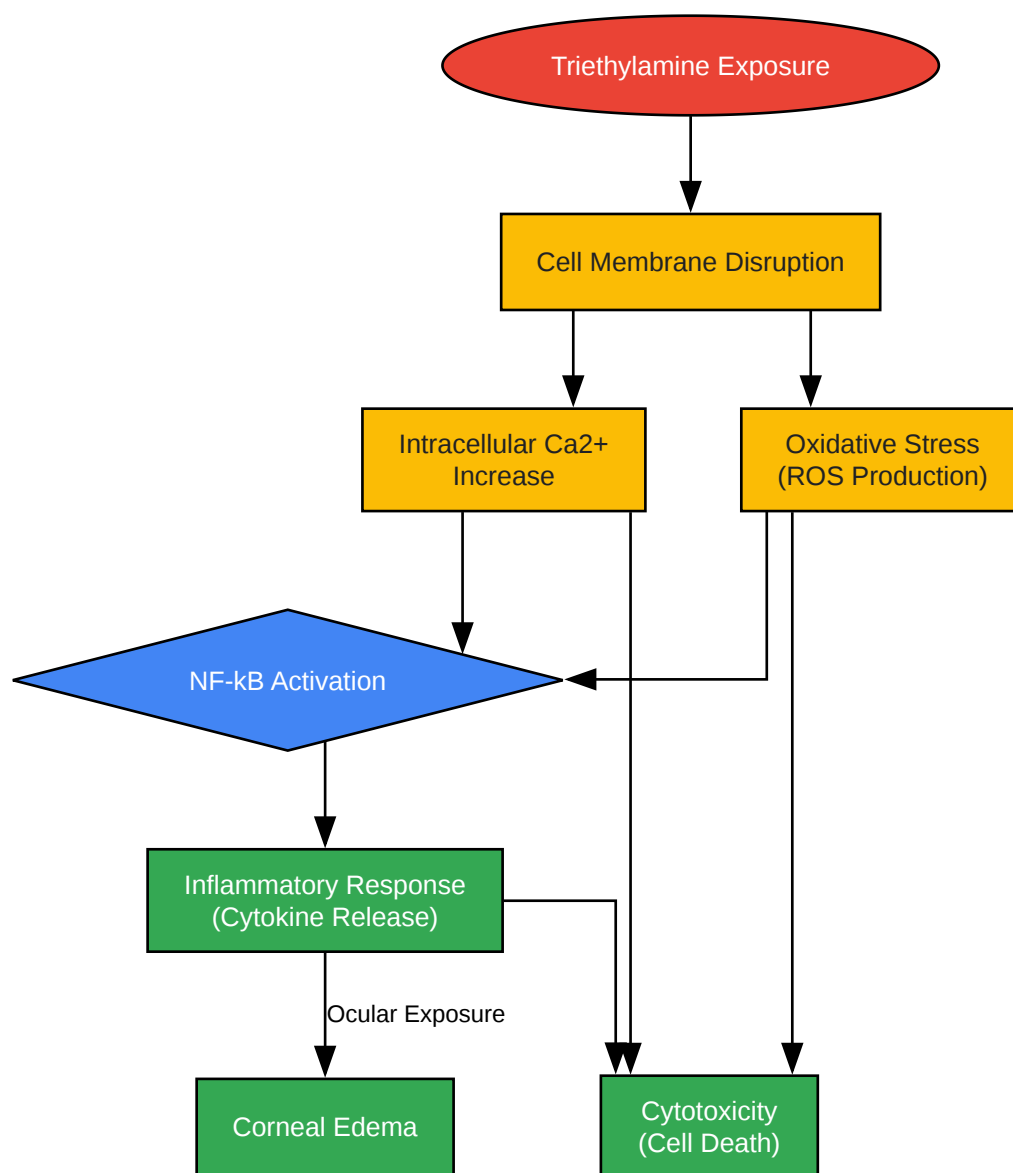
In Vitro Cytotoxicity Assay (MTT Assay)

- Test System: A suitable mammalian cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity).
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere.
 - The cells are then exposed to various concentrations of triethylamine for a defined period (e.g., 24, 48, or 72 hours).
 - Following exposure, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
 - The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.
- Endpoint: A decrease in absorbance is proportional to the reduction in cell viability. The IC₅₀ (the concentration of the substance that causes a 50% reduction in cell viability) is calculated.

Visualizations

Experimental Workflows





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- To cite this document: BenchChem. [In-Depth Technical Guide: Potential Hazards and Toxicity of Triethyl Amine (TEA) Exposure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169974#potential-hazards-and-toxicity-of-triethyl-amine-exposure]

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